溴化铥九水合物,99.99%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

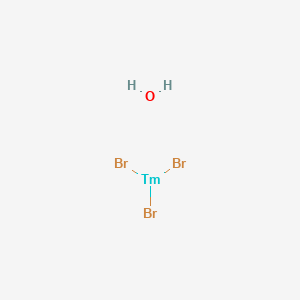

Thulium(III) bromide, also known as Thulium tribromide, is a crystalline compound consisting of one thulium atom and three bromine atoms . It is a white powder at room temperature and is hygroscopic . It is used for the development of advanced ceramic discharge lamps and metal halide lamps .

Synthesis Analysis

Thulium(III) bromide is used as a reagent for the complexation of lanthanide bromides with aluminum bromide . It is also used as a reactant for the preparation of alkali metal thulium bromides .Molecular Structure Analysis

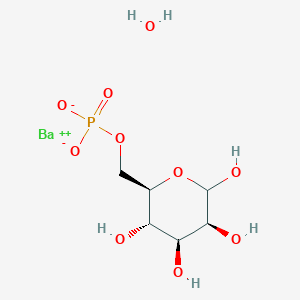

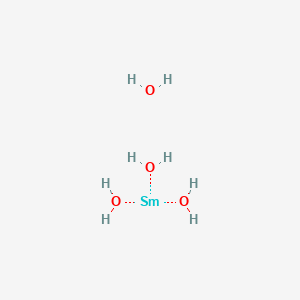

The molecular formula of Thulium(III) bromide is TmBr3 . The molecular weight is 408.65 . The compound is anhydrous, meaning it does not contain any water molecules .Chemical Reactions Analysis

Thulium(III) bromide is used as a reagent for the complexation of lanthanide bromides with aluminum bromide . It is also used as a reactant for the preparation of alkali metal thulium bromides .Physical and Chemical Properties Analysis

Thulium(III) bromide is a white crystalline solid . It has a melting point of 952 °C . It is soluble in water .科学研究应用

量子力学模拟

通过量子力学电荷场分子动力学(QMCF-MD)模拟探索了铥(III)和镱(III)离子在水溶液中的水合性质。这些研究提供了铥离子在量子层面的行为见解,提供了平均离子-氧距离、平均配位数和系统动力学的数据。此类模拟对于理解溴化铥九水合物的基本化学性质及其在材料科学和纳米技术等领域的潜在应用至关重要(Passler & Rode, 2015)。

储氢

研究还深入探讨了包括四氢呋喃(THF)和四正丁基溴化铵(TBAB)在内的二元水合物的储氢介质潜力。这些研究评估了此类二元水合物在各种热力学条件下的可行性,探索了它们对氢气的储存能力,这可能成为储能解决方案的关键。虽然没有直接提及溴化铥九水合物,但探索这些水合物的性质可以阐明水合物化合物在储能和转化技术中的更广泛应用(Weissman & Masutani, 2017)。

天然气水合物研究

在THF和TBAB等混合促进剂存在下甲烷水合物的相平衡已得到彻底研究。这些研究对于天然气的储存和运输具有重要意义,展示了溴化铥九水合物的相关化合物如何影响甲烷水合物的稳定性和储存能力。这项研究可以为开发更有效的天然气储存系统提供信息,可能影响能源行业对天然气储存和运输的方法(Mech & Sangwai, 2016)。

环境应用

研究了电化学去除饮用水中溴化物以降低三卤甲烷(THM)形成潜力的研究突出了溴化物化合物的环境意义。虽然专门针对去除溴化物,但这些发现间接指出了在处理溴化铥九水合物和类似物质时需要的更广泛的环境应用和考虑因素。减少水中的溴化物可以降低有害消毒副产物的风险,表明溴化物化合物的环境管理方面(Kimbrough & Suffet, 2002)。

作用机制

Tribromothulium hydrate, also known as Thulium bromide hydrate, is a compound with the chemical formula TmBr3·XH2O . It is a crystalline compound of one thulium atom and three bromine atoms

Mode of Action

It is known to be used as a reagent for the complexation of lanthanide bromides with aluminum bromide . This suggests that it may interact with these substances in a way that facilitates their reaction.

Result of Action

Its primary use is as a reagent in the complexation of lanthanide bromides with aluminum bromide , suggesting it may facilitate certain chemical reactions.

Action Environment

It is known to be hygroscopic , meaning it absorbs moisture from the air, which could potentially influence its stability and efficacy.

安全和危害

Thulium(III) bromide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

未来方向

Thulium(III) bromide has potential applications in the development of advanced ceramic discharge lamps and metal halide lamps . Its use as a reagent for the complexation of lanthanide bromides with aluminum bromide, and as a reactant for preparing alkali metal thulium bromides, suggests potential future directions in these areas .

属性

IUPAC Name |

tribromothulium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSCMZMWDFBQLO-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Tm](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2OTm |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

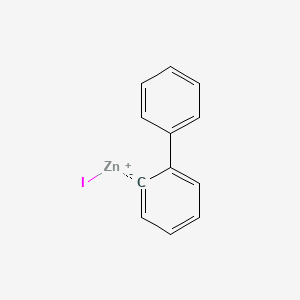

![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)

![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)

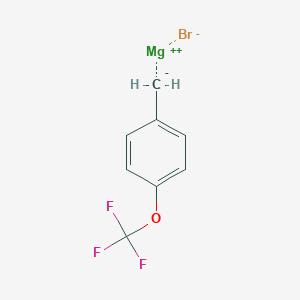

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)